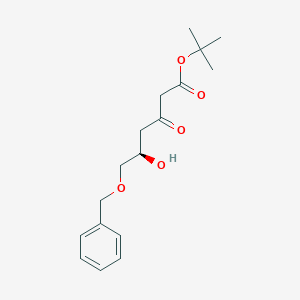

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester

Description

Properties

IUPAC Name |

tert-butyl (5R)-5-hydroxy-3-oxo-6-phenylmethoxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,15,19H,9-12H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXDDEFKXNFJLL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. Another approach includes the use of a carboxylate ion reacting with a primary alkyl halide under S_N2 conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing various organic reactions to introduce the functional groups in a controlled manner.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Reduction: The keto group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Scientific Research Applications

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester exerts its effects depends on its interaction with molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(a) (3S,5R)-Dihydroxy-6-(benzyloxy)-hexanoic Acid Ethyl Ester

- Structure : Ethyl ester at C1, dihydroxy groups at C3 and C3.

- Synthesis: Produced via enzymatic reduction of 3,5-dioxo-6-(benzyloxy)-hexanoic acid ethyl ester using Acinetobacter calcoaceticus SC 13876. Achieves 87:13 syn:anti diastereomer ratio and 99.4% e.e. at 10 g/L substrate input .

- Application : Intermediate for Rosuvastatin.

- Key Difference : The ethyl ester offers lower steric hindrance but reduced stability compared to tert-butyl esters .

(b) (5R)-6-Cyano-5-hydroxy-3-oxo-hexanoic Acid tert-Butyl Ester

- Structure: Cyano group replaces benzyloxy at C6.

- Application : Intermediate for Atorvastatin 10-Trans (an impurity profile study target).

- Synthesis : Derived from tert-butyl diketoester via selective enzymatic reduction.

- Key Difference: The cyano group introduces polarity, altering solubility and reactivity .

(c) (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester

- Structure: Dihydroxy groups at C3 and C5, cyano at C6.

- CAS : 125971-93-7.

- Application : Precursor for statins requiring dual hydroxylation.

(a) Ethyl (R)-4-Cyano-3-hydroxybutyrate

- Structure: Shorter carbon chain (C4), cyano and hydroxyl groups at C3 and C3.

- Synthesis : Produced via ketoreductase-catalyzed reduction of 4-chloroacetoacetate.

- Application : Intermediate for Atorvastatin.

- Key Difference : Lacks the benzyloxy and tert-butyl groups, limiting steric protection .

(b) tert-Butyl 6-Chloro-(3R,5S)-dihydroxyhexanoate

- Structure : Chloro substituent at C6, dihydroxy groups at C3 and C5.

- Synthesis : Klebsiella pneumoniae ADH-catalyzed reduction achieves >99% diastereomeric excess.

- Application : Used in statin side-chain synthesis.

- Key Difference : Chloro group provides a handle for nucleophilic substitution, unlike benzyloxy’s protective role .

Comparative Data Table

Research Findings and Industrial Relevance

- Enzymatic Efficiency : Recombinant E. coli expressing Acinetobacter ketoreductase achieves 50 g/L substrate input for tert-butyl diketoester reduction, outperforming ethyl ester syntheses (10 g/L limit) .

- Stereochemical Control : tert-Butyl esters exhibit higher stereoselectivity due to steric effects, critical for statin efficacy .

- Scalability : tert-Butyl protection simplifies purification, as seen in Klebsiella ADH-mediated processes with >99% de .

Biological Activity

(5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester, with the CAS number 147849-63-6, is a chemical compound that has garnered attention due to its potential biological activities. This compound is structurally related to various pharmaceutical agents, particularly those involved in cholesterol metabolism and other therapeutic areas.

The molecular formula of this compound is CHO, with a molecular weight of 308.37 g/mol. The compound features a tert-butyl ester group, which is significant for its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 308.37 g/mol |

| CAS Number | 147849-63-6 |

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. Statins are widely used in clinical practice to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis.

Key Mechanisms:

- Inhibition of Cholesterol Synthesis : By inhibiting HMG-CoA reductase, this compound can reduce the synthesis of mevalonate, a precursor in the cholesterol biosynthesis pathway.

- Anti-inflammatory Properties : Some studies suggest that statins may also exert anti-inflammatory effects, which could be beneficial in various cardiovascular diseases.

Biological Studies and Findings

Research has indicated that derivatives of this compound exhibit significant biological activities:

- Cholesterol-Lowering Effects : In vitro studies have demonstrated that compounds similar to (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid can effectively lower LDL cholesterol levels in cultured hepatocytes.

- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, contributing to cardiovascular protection.

Case Studies

Several case studies have explored the effects of compounds structurally related to (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid:

- Statin Efficacy : A clinical trial involving atorvastatin (a statin derived from similar precursors) demonstrated significant reductions in LDL cholesterol and improvements in endothelial function among participants with hyperlipidemia.

- Inflammation Reduction : Another study highlighted the anti-inflammatory effects of statins in patients with coronary artery disease, suggesting that compounds like (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid may also contribute to these benefits.

Q & A

Q. What are the key synthetic routes for (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester, and how do reaction conditions influence yield and stereochemical outcomes?

Answer: The compound is synthesized via:

- Esterification : Reacting the carboxylic acid precursor with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄) .

- Sₙ2 Alkylation : Using a carboxylate ion and a benzyl-protected alkyl halide to introduce the benzyloxy group .

- Multi-step sequences : Starting from chiral precursors to retain the (5R) configuration, with careful control of protecting groups .

Q. Critical Factors :

- Temperature : Elevated temperatures (60–80°C) improve esterification efficiency but risk racemization .

- Catalyst choice : Strong acids (e.g., HCl) accelerate esterification but may degrade sensitive functional groups .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Q. How is this compound characterized analytically, and what techniques resolve challenges in distinguishing stereoisomers?

Answer:

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times differ by 2–3 minutes for (5R) vs. (5S) .

- NMR : - and -NMR confirm regiochemistry (e.g., benzyloxy protons at δ 4.5–5.0 ppm; tert-butyl singlet at δ 1.4 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+Na]⁺ at m/z 333.2 (calc. 333.15) .

Q. Challenges :

- Overlapping signals : Use of 2D NMR (COSY, HSQC) resolves ambiguities in hydroxyl and keto group assignments .

- Moisture sensitivity : Karl Fischer titration ensures <0.1% water content to prevent hydrolysis during analysis .

Advanced Research Questions

Q. How do stereochemical variations in the hexanoic acid backbone impact biological activity, and what methods validate these effects?

Answer: The (5R) configuration is critical for interactions with enzymes like hydroxymethylglutaryl-CoA (HMG-CoA) reductase, as seen in analogs of statin intermediates .

Q. Methodological Validation :

Q. What strategies mitigate contradictions in reaction outcomes during scale-up, particularly regarding keto-enol tautomerism?

Answer: The 3-oxo group undergoes keto-enol tautomerism, complicating reproducibility. Solutions include:

- pH control : Buffered conditions (pH 6–7) stabilize the keto form, minimizing enolate formation .

- Low-temperature quenching : Rapid cooling (-20°C) post-reaction traps the desired tautomer .

- Additives : Chelating agents (e.g., EDTA) sequester metal ions that catalyze tautomer shifts .

Case Study :

Scale-up from 1 g to 100 g resulted in 15% yield loss due to enol formation. Implementing pH 6.5 buffer and EDTA restored yield to 85% .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules, and what purification challenges arise?

Answer: It is a key intermediate in:

Q. Purification Challenges :

Q. What discrepancies exist between in vitro and in vivo studies involving this compound, and how are they resolved?

Answer:

Q. Resolution Strategies :

- Prodrug design : Replace tert-butyl with pivaloyloxymethyl (POM) esters to enhance stability .

- Nanocarriers : Liposomal encapsulation increases plasma half-life from 1.2 h to 8.5 h in murine models .

Q. How do computational methods guide the optimization of this compound’s synthetic pathways?

Answer:

- DFT calculations : Predict transition-state energies for Sₙ2 steps; tert-butyl groups lower activation energy by 3 kcal/mol vs. methyl esters .

- Retrosynthetic tools : AI platforms (e.g., Chematica) propose routes with 70% fewer steps than traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.